tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The reaction conditions often include the use of bases such as triethylamine or pyridine and solvents like dichloromethane or tetrahydrofuran. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its protected amino group allows for selective deprotection and further functionalization .
Biology and Medicine: In medicinal chemistry, tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate involves its ability to act as a protecting group for amino functionalities. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where orthogonal protection strategies are employed .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
Uniqueness: The uniqueness of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate lies in its pyrimidine ring structure, which provides additional sites for functionalization compared to simpler carbamate compounds. This allows for more diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)13-6-7-4-9(16)15-8(5-12)14-7/h4H,5-6,12H2,1-3H3,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWWROALKDYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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